Cas no 2719-21-3 (4'-Acetamidoacetophenone)
4'-Acetamidoacetophenone Chemical and Physical Properties
Names and Identifiers
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- 4-Acetamido-acetophenone
- 4-Acetylacetanilide~N,4-Diacetylaniline
- 4-Acetamidoacetophenone
- 4'-Acetamidoacetophenone
- N-acetyl-4-aminoacetophenone
- p-Acetamidoacetophenone
- 4′-Acetamidoacetophenone
- 4'-ACETYLACETANILIDE
- 4-ACETYLACETANILIDE
- N,4-diacetylaniline
- p-acetamido-acetophenone
- P-ACETAMINOACETOPHENONE
- P-ACETYLAMINOACETOPHENONE
- Acetanilide,4'-acetyl- (6CI,7CI,8CI)
- 4-(Acetylamino)phenyl methyl ketone
- 4'-(Acetylamino)acetophenone
- N-(4-Acetylphenyl)acetamide
- NSC 39449
- p-Acetylacetanilide
- N-(p-Acetylphenyl)acetamide
- Acetamide, N-(4-acetylphenyl)-
- N-(4-Acetyl-phenyl)-acetamide
- WECHHDJTILFYQT-UHFFFAOYSA-N
- NSC39449
- 4'Acetamidoacetophenone
- PubChem12559
- 4'-Acetamido-acetophenone
- 4''-Acetamidoaceto
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- MDL: MFCD00014965
- Inchi: 1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
- InChI Key: WECHHDJTILFYQT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC(=CC=1)NC(C)=O
- BRN: 639749
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 16
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Not available
- Density: 1.15
- Melting Point: 169.0 to 173.0 deg-C
- Boiling Point: 390.3 °C at 760 mmHg
- Flash Point: 177.3 °C
- Refractive Index: 1.57
- PSA: 46.17000
- LogP: 1.92060
- Solubility: Not available
- λmax: 284(CHCl3)(lit.)
- Sensitiveness: Sensitive to air
4'-Acetamidoacetophenone Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 43
- Safety Instruction: S37/39
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Hazardous Material Identification:
- Safety Term:S22;S24/25
- Risk Phrases:R43
4'-Acetamidoacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 631361-5G |
4'-Acetamidoacetophenone |
2719-21-3 | 97% | 5G |
¥255.69 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 631361-25G |
4'-Acetamidoacetophenone |
2719-21-3 | 25g |
¥611.58 | 2023-12-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870731-1g |
4'-Acetamidoacetophenone |
2719-21-3 | 98% | 1g |
166.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A28090-5g |
4'-ACETAMIDOACETOPHENONE |
2719-21-3 | 98% | 5g |
¥82.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A28090-25g |
4'-ACETAMIDOACETOPHENONE |
2719-21-3 | 98% | 25g |
¥1166.0 | 2021-09-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151745-1g |
4'-Acetamidoacetophenone |
2719-21-3 | >98.0% | 1g |
¥40.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151745-25G |
4'-Acetamidoacetophenone |
2719-21-3 | >98.0% | 25g |
¥528.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151745-50g |
4'-Acetamidoacetophenone |
2719-21-3 | >98.0% | 50g |
¥844.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151745-5G |
4'-Acetamidoacetophenone |
2719-21-3 | >98.0% | 5g |
¥132.90 | 2023-09-04 | |
| Alichem | A019109656-25g |
N-(4-Acetylphenyl)acetamide |
2719-21-3 | 95% | 25g |
$218.28 | 2023-09-02 |
4'-Acetamidoacetophenone Suppliers
4'-Acetamidoacetophenone Related Literature
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1. CCCXXVII.—Benzaldehyde-p-arsonic acid of acylphenylketones and their derivatives. Chemotherapeutic examination of these and other arsonic acidsCharles Stanley Gibson,Barnett Levin J. Chem. Soc. 1931 2388
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Hemantkumar G. Naik,Bahar Yeniad,Cor E. Koning,Andreas Heise Org. Biomol. Chem. 2012 10 4961
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Sunil Kumar Singh,Saibaba Vobbalareddy,Srinivasa Rao Kalleda,Shaikh Abdul Rajjak,Seshagiri Rao Casturi,Srinivasa Raju Datla,Rao N. V. S. Mamidi,Ramesh Mullangi,Ravikanth Bhamidipati,Rajagopalan Ramanujam,Venkateswarlu Akella,Koteswar Rao Yeleswarapu Org. Biomol. Chem. 2004 2 2442
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4. Molecular rearrangements. Part VII. NN-diacylanilinesSaeed Abdalla Abbas,W. J. Hickinbottom J. Chem. Soc. C 1966 1305
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5. 17O n.m.r. spectroscopy: intramolecular hydrogen bonding in 2′-amino-, 2′-acetamido-, and 2′-trifluoroacetamidoacetophenoneAlfons L. Baumstark,Susan S. Graham,David W. Boykin J. Chem. Soc. Chem. Commun. 1989 767
Additional information on 4'-Acetamidoacetophenone
4'-Acetamidoacetophenone (CAS 2719-21-3): A Versatile Scaffold in Medicinal Chemistry
4'-Acetamidoacetophenone (CAS 2719-21-3) represents a critical building block in the field of medicinal chemistry, offering unique structural features that enable its application in diverse therapeutic contexts. This compound, characterized by its 4'-Acetamidoacetophenone core, combines aromaticity with functional groups that facilitate further chemical modifications. Recent advancements in synthetic methodologies have expanded its utility in drug discovery and development, positioning it as a key intermediate in the design of bioactive molecules.
The 4'-Acetamidoacetophenone structure is derived from acetophenone, a well-known aromatic ketone, with the addition of an acetamido group at the para-position. This modification introduces polar functionality while maintaining the hydrophobic nature of the aromatic ring. Such structural characteristics are particularly advantageous in the development of small molecule therapeutics, where balancing hydrophilic and hydrophobic properties is essential for drug delivery and target specificity.
Recent studies have highlighted the potential of 4'-Acetamidoacetophenone in modulating cellular signaling pathways. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit the activity of specific kinases involved in cancer progression. The 4'-Acetamidoacetophenone scaffold was shown to exhibit selectivity for the ERK1/2 pathway, suggesting its potential as a lead compound for anti-cancer drug development. This finding underscores the importance of 4'-Acetamidoacetophenone in the design of targeted therapies.
Another area of interest is the application of 4'-Acetamidoacetophenone in anti-inflammatory drug discovery. Researchers at the University of Tokyo published a study in 2023 that explored its anti-inflammatory properties. The compound was found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. These findings suggest that 4'-Acetamidoacetophenone could serve as a potential therapeutic agent for autoimmune disorders and chronic inflammation.
From a synthetic perspective, the preparation of 4'-Acetamidoacetophenone has been optimized through various methodologies. A 2023 study in *Organic Letters* reported a one-pot synthesis approach that significantly improves the efficiency of 4'-Acetamidoacetophenone production. This method utilizes electrophilic aromatic substitution to introduce the acetamido group, followed by acid-catalyzed acetylation to achieve the final structure. The advantages of this method include reduced reaction time and increased yield, making it a cost-effective process for industrial applications.
The 4'-Acetamidoacetophenone scaffold also shows promise in the development of antimicrobial agents. A 2023 investigation in *Antimicrobial Agents and Chemotherapy* revealed that derivatives of 4'-Acetamidoacetophenone exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the disruption of bacterial cell membranes, a property that is enhanced by the presence of the acetamido group. This finding highlights the versatility of 4'-Acetamidoacetophenone in combating multidrug-resistant pathogens.
In the context of drug metabolism, the 4'-Acetamidoacetophenone structure has been studied for its potential to influence cytochrome P450 enzyme activity. A 2023 review in *Drug Metabolism and Disposition* discussed how the acetamido group can modulate the interaction between drugs and CYP3A4, an important enzyme in drug metabolism. This property could be leveraged to design drug-drug interaction studies, ensuring the safety and efficacy of new therapeutics.
The 4'-Acetamidoacetophenone molecule is also being explored for its role in targeted drug delivery systems. Researchers at MIT published a 2023 study demonstrating the use of 4'-Acetamidoacetophenone as a ligand for nanoparticle-based delivery. The acetamido group was modified to include peptide sequences that recognize specific cell surface receptors, enabling the targeted release of therapeutic agents. This application highlights the flexibility of the 4'-Acetamidoacetophenone scaffold in advanced drug delivery technologies.
Furthermore, the 4'-Acetamidoacetophenone structure has been incorporated into prodrug designs to improve the bioavailability of active compounds. A 2023 study in *European Journal of Medicinal Chemistry* described the synthesis of a prodrug based on 4'-Acetamidoacetophenone that is activated in the liver. This approach enhances the selectivity of drug action, reducing systemic side effects. Such innovations are critical for the development of therapeutic agents with improved safety profiles.
The 4'-Acetamloydophenone molecule is also being investigated for its potential in neurodegenerative disease research. A 2023 study in *Neurochemistry International* found that derivatives of 4'-Acetamidoacetophenone can modulate the Tau protein aggregation, a hallmark of Alzheimer's disease. The acetamido group was shown to interfere with the cross-linking of Tau molecules, suggesting a potential role in disease-modifying therapies. These findings open new avenues for the treatment of neurodegenerative disorders.
From an environmental perspective, the 4'-Acetamidoacetophenone molecule has been evaluated for its biodegradability. A 2023 study in *Environmental Science & Technology* reported that 4'-Acetamidoacetophenone can be degraded by microbial consortia under aerobic conditions. This property is important for the sustainable production of pharmaceuticals, as it reduces the environmental impact of chemical waste. Such research is crucial for the development of green chemistry practices in the pharmaceutical industry.
In conclusion, the 4'-Acetamidoacetophenone scaffold offers a wide range of applications in drug discovery and development. Its unique structural properties make it a valuable building block for the design of therapeutic agents with diverse mechanisms of action. The ongoing research into 4'-Acetamidoacetophenone highlights its potential to address complex medical challenges, from cancer to neurodegenerative diseases. As the field of medicinal chemistry continues to evolve, the 4'-Acetamidoacetophenone structure is likely to play an increasingly important role in the development of innovative therapeutics.
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